![molecular formula C8H7Cl2NO2 B1499801 Ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 253440-88-9](/img/structure/B1499801.png)
Ethyl 3,6-dichloropyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO2 . It is related to other compounds such as Ethyl 6-chloropyridine-3-carboxylate and 5,6-Dichloropyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and an ethyl ester group . The InChI code for this compound is 1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 220.05 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Ethyl 2-methyl-2,3-butadienoate, when reacted with N-tosylimines in the presence of an organic phosphine catalyst, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases a [4 + 2] annulation method with complete regioselectivity and excellent yields, illustrating the compound's role in creating highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new N-fused heterocycle products in good to excellent yields, emphasizing the compound's utility in generating novel heterocyclic frameworks (Aseyeh Ghaedi et al., 2015).
Development of Photophysical Properties
- DIPEA-catalyzed synthesis has led to a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This synthesis not only demonstrates the efficiency of the process but also highlights the spectral-fluorescent properties of the synthesized compounds, linking chemical structure to photophysical properties (O. V. Ershov et al., 2019).
Catalytic Activity in Oligomerization
- The catalytic activity of ethyl 6-acetylpyridine-2-carboxylate derivatives in ethylene oligomerization has been documented. A specific Co(II) complex synthesized from ethyl 6-acetylpyridine-2-carboxylate showcased significant activity in ethylene oligomerization, providing a clear example of the compound's utility in catalytic processes (Biyun Sun, Jian-she Zhao, & Q. Gao, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds can interact with their targets, leading to various changes at the molecular and cellular levels . The specific interactions and resulting changes caused by Ethyl 3,6-dichloropicolinate require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological pathways The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness
Result of Action
Similar compounds have been found to induce various molecular and cellular changes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect how Ethyl 3,6-dichloropicolinate interacts with its targets and the resulting effects
properties
IUPAC Name |
ethyl 3,6-dichloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLGHVIXWPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669904 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253440-88-9 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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